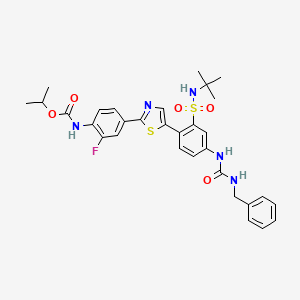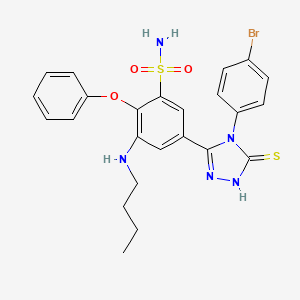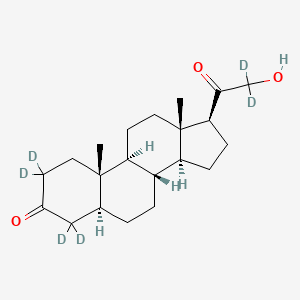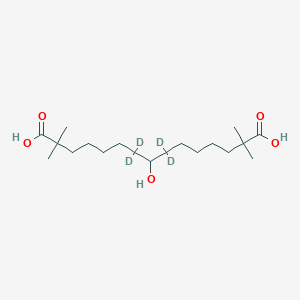
Bempedoic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bempedoic acid-d4 is a deuterated form of bempedoic acid, a small molecule used as a cholesterol-lowering agent. Bempedoic acid is known for its ability to inhibit ATP citrate lyase, an enzyme involved in the biosynthesis of cholesterol. The deuterated version, this compound, contains four deuterium atoms, which can provide certain advantages in pharmacokinetics and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bempedoic acid-d4 involves the incorporation of deuterium atoms into the bempedoic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Bempedoic acid-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Bempedoic acid-d4 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of bempedoic acid.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of bempedoic acid.
Industry: Applied in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
Bempedoic acid-d4 exerts its effects by inhibiting ATP citrate lyase, an enzyme that plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol (LDL-C) in the blood. The deuterium atoms in this compound can enhance its metabolic stability and prolong its duration of action.
Comparison with Similar Compounds
Similar Compounds
Bempedoic Acid: The non-deuterated form of bempedoic acid.
Ezetimibe: Another cholesterol-lowering agent that inhibits the absorption of cholesterol in the intestines.
Statins: A class of drugs that inhibit HMG-CoA reductase, another enzyme involved in cholesterol biosynthesis.
Uniqueness of Bempedoic Acid-d4
This compound is unique due to the presence of deuterium atoms, which can provide advantages such as:
Improved Metabolic Stability: Deuterium atoms can slow down the metabolic degradation of the compound.
Enhanced Pharmacokinetics: The deuterated form may have better absorption, distribution, and excretion profiles compared to the non-deuterated form.
Reduced Side Effects: The improved stability and pharmacokinetics can potentially reduce the side effects associated with the compound.
Properties
Molecular Formula |
C19H36O5 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
7,7,9,9-tetradeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2 |
InChI Key |
HYHMLYSLQUKXKP-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


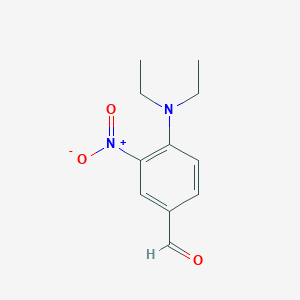
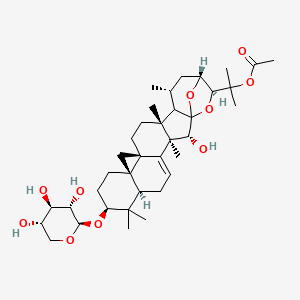
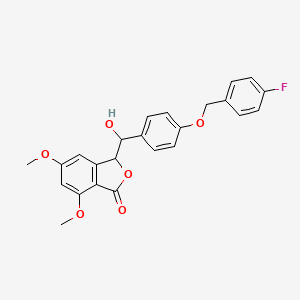
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
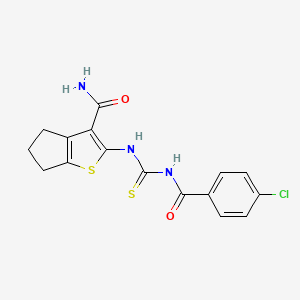
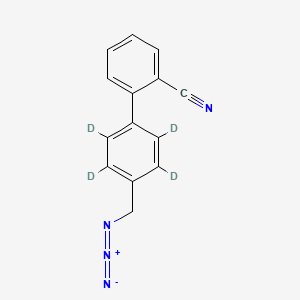
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
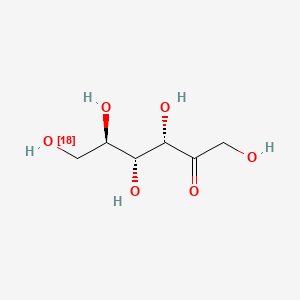
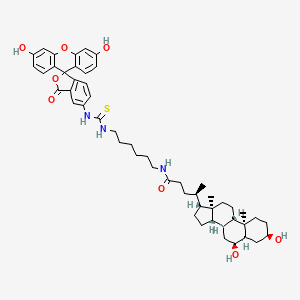
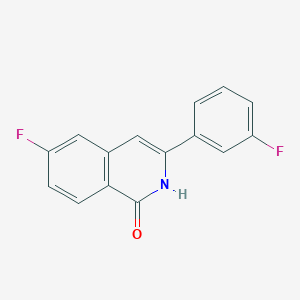
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
